molecular formula C22H21ClN2O4S B322189 2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B322189
M. Wt: 444.9 g/mol
InChI Key: DLADNPSWJHNPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylanilino group, and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with 4-[(3,5-dimethylanilino)sulfonyl]phenylamine: The 4-chlorophenoxyacetic acid is then coupled with 4-[(3,5-dimethylanilino)sulfonyl]phenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

    4-chlorophenoxyacetic acid: A plant growth regulator.

    N-(4-chlorophenyl)-N’-phenylurea: A herbicide with similar structural features.

Uniqueness

2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21ClN2O4S/c1-15-11-16(2)13-19(12-15)25-30(27,28)21-9-5-18(6-10-21)24-22(26)14-29-20-7-3-17(23)4-8-20/h3-13,25H,14H2,1-2H3,(H,24,26)

InChI Key

DLADNPSWJHNPLX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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